フェロデンドリン塩化物

説明

Immunosuppressant and anti-inflammatory agent. Suppresses local semisyngeneic GvH reactions and systemic allogeneic GvH reactions. Active in vivo.

Phellodendrine is an alkaloid that has been found in P. amurense and has diverse biological activities. It inhibits acetylcholinesterase (AChE) activity (IC50 = 36.51 µM) and scavenges ABTS radicals in cell-free assays when used at concentrations ranging from 12.5 to 100 µM. Phellodendrine induces apoptosis in PANC-1 pancreatic cancer cells and reduces tumor growth in a PANC-1 mouse xenograft model. It inhibits the local graft versus host (GVH) reaction in irradiated mice receiving splenocyte grafts, indicating immunosuppressant activity, when administered at a dose of 20 mg/kg.

Phellodendrine Chloride is an alkaloid isolated from the Phellodrndron amurensis, which shows activity as an immunosuppressor against the cellular immune response.

科学的研究の応用

膵臓癌細胞増殖の阻害

フェロデンドリン塩化物は、マクロピノサイトーシスの潜在的な阻害剤として同定されています . フェロデンドリン塩化物は、KRAS変異型膵臓癌細胞(PANC-1およびMiaPaCa-2)の生存率を用量依存的に有意に阻害しました . しかし、野生型KRAS膵臓癌細胞(BxPC-3)には影響しませんでした . これは、フェロデンドリン塩化物が、膵臓癌患者において治療効果を高めた可能性のある化合物であることを示唆しています .

潰瘍性大腸炎の治療

フェロデンドリンは、AMPK/mTOR経路を調節することによりオートファジーを促進し、潰瘍性大腸炎を治療します . フェロデンドリンは、粘膜の治癒を促進し、炎症反応を軽減する可能性があります . フェロデンドリンによる治療は、菌叢の豊富さと有益な細菌の含有量を増加させる可能性があります .

生物学的可能性と治療効果

フェロデンドリンは、医学における生物学的可能性と治療効果について研究されています . 出典には具体的な用途は記載されていませんが、フェロデンドリン塩化物は医学分野で幅広い用途を持つ可能性があることを示唆しています .

作用機序

Target of Action

Phellodendrine chloride, an isoquinoline alkaloid derived from Phellodendri Cortex, has been shown to interact with several key targets. These include phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) , mitogen-activated protein kinases 8 (MAPK8) , and insulin receptor (INSR) . These targets play crucial roles in various cellular processes, including inflammation and insulin resistance .

Mode of Action

Phellodendrine chloride forms a stable complex with its targets through hydrophobic interaction and hydrogen bonding . For instance, in the case of INSR docking, leucine 1002 and valine 1010 of INSR form hydrophobic interactions with phellodendrine chloride . This interaction leads to changes in the activity of these targets, thereby influencing the cellular processes they regulate.

Biochemical Pathways

Phellodendrine chloride affects several biochemical pathways. It has been found to regulate the phosphatidylinositol 3-kinase/protein kinase B signaling pathway , mitogen-activated protein kinase signaling pathway , and interleukin-17 signaling pathway . These pathways are involved in processes such as insulin resistance, insulin secretion, and inflammatory response . By interacting with its targets, phellodendrine chloride can influence these pathways and their downstream effects.

Pharmacokinetics

Drug-like properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability

Result of Action

Phellodendrine chloride has been shown to have various effects at the molecular and cellular level. For instance, it has been found to promote autophagy by regulating the AMPK/mTOR signaling pathway . It also reduces the levels of IL-6, a pro-inflammatory cytokine, in RAW264.7 cells . Moreover, it has been shown to reduce intestinal damage in ulcerative colitis .

Action Environment

The action of phellodendrine chloride can be influenced by environmental factors. For instance, the abundance of flora and the content of beneficial bacteria can affect the therapeutic effects of phellodendrine chloride . Additionally, the geographical origin of the Phellodendri Cortex from which phellodendrine chloride is derived can influence the content of active ingredients . Therefore, environmental factors can play a significant role in the action, efficacy, and stability of phellodendrine chloride.

生化学分析

Biochemical Properties

Phellodendrine chloride has been shown to interact with various biomolecules. It suppresses the proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis . This suggests that Phellodendrine chloride may interact with enzymes and proteins involved in nutrient uptake and cell proliferation .

Cellular Effects

Phellodendrine chloride influences cell function by regulating the AMPK/mTOR pathway, promoting autophagy, and reducing the intestinal damage of ulcerative colitis . This suggests that Phellodendrine chloride may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phellodendrine chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it suppresses the proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis .

Temporal Effects in Laboratory Settings

It is known that Phellodendrine chloride promotes autophagy by regulating the AMPK/mTOR pathway , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Phellodendrine chloride is likely involved in various metabolic pathways due to its interactions with enzymes and proteins involved in nutrient uptake and cell proliferation

Subcellular Localization

Given its known effects on cell signaling pathways and gene expression, it is plausible that Phellodendrine chloride could be directed to specific compartments or organelles within the cell .

特性

IUPAC Name |

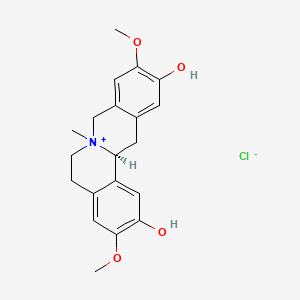

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDSNPMIYUWGN-OOJQBDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104112-82-5 | |

| Record name | Phellodendrine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。